molecular formula C12H11NO5 B14899262 2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxybutanoic acid

2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxybutanoic acid

Cat. No.: B14899262
M. Wt: 249.22 g/mol
InChI Key: YDKPWVQMYIKVHO-UHFFFAOYSA-N
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Description

2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxybutanoic acid is a compound characterized by the presence of an isoindoline nucleus with carbonyl groups at positions 1 and 3, and a hydroxybutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxybutanoic acid typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed method uses acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent . This reaction proceeds under moderate to high yields, depending on the specific conditions and reagents used.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like alkyl halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxybutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polymers, dyes, and photochromic materials.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoindoline nucleus allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 2-(1,3-Dioxoisoindolin-2-yl)oxyacetic acid
  • 3-(1,3-Dioxoisoindolin-2-yl)propanoic acid
  • 2-(1,3-Dioxoisoindolin-2-yl)-N-phenethylacetamide

Comparison: Compared to these similar compounds, 2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxybutanoic acid is unique due to its hydroxybutanoic acid moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications in drug development and materials science .

Properties

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-3-hydroxybutanoic acid

InChI

InChI=1S/C12H11NO5/c1-6(14)9(12(17)18)13-10(15)7-4-2-3-5-8(7)11(13)16/h2-6,9,14H,1H3,(H,17,18)

InChI Key

YDKPWVQMYIKVHO-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O)O

Origin of Product

United States

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